![molecular formula C9H9NO4 B15217927 (R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15217927.png)
(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of benzo[d][1,3]dioxole-5-carboxaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is converted to the amino acid derivative through amination reactions, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic methods may also be employed to enhance stereoselectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzo[d][1,3]dioxole ring to dihydrobenzo[d][1,3]dioxole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzo[d][1,3]dioxole derivatives.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
科学研究应用
®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling.
相似化合物的比较
2-Amino-2-phenylacetic acid: Lacks the benzo[d][1,3]dioxole moiety but shares the amino acid structure.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Contains a hydroxyl group on the aromatic ring, offering different reactivity and biological activity.
2-Amino-2-(3,4-dimethoxyphenyl)acetic acid: Features methoxy groups, affecting its electronic properties and interactions.
Uniqueness: ®-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct electronic and steric properties. This structural feature can enhance its binding interactions and biological activity compared to similar compounds.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12)/t8-/m1/s1 |
InChI 键 |
VFERSVITJKMHLM-MRVPVSSYSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](C(=O)O)N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


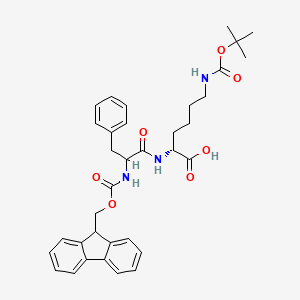
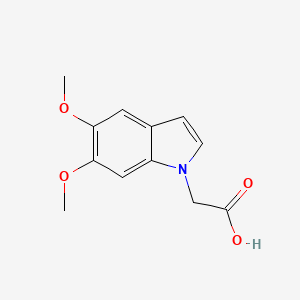
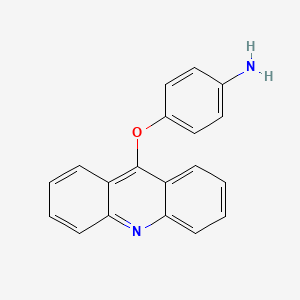
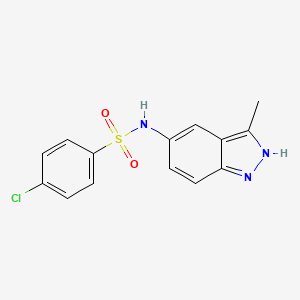
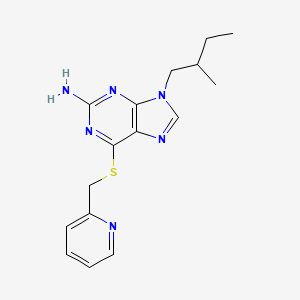
![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)

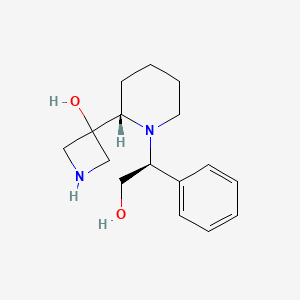
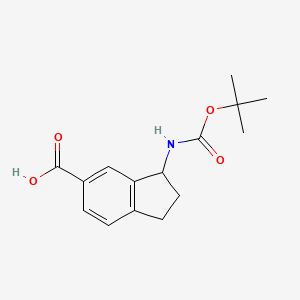

![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
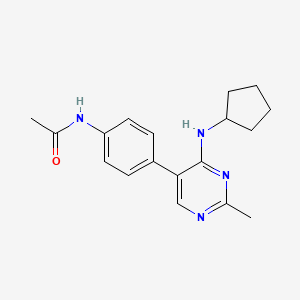
![(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B15217952.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
